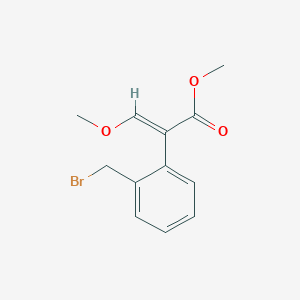
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine, also known as TBT, is an organobromine compound that is widely used in various applications. It is a synthetic chemical that is primarily used as a flame retardant, as a stabilizer for plastics, and in the production of rubber and paints. TBT is also used as an insecticide, fungicide, and herbicide. It is a persistent organic pollutant (POP) and has been identified as a potential health and environmental hazard.
Scientific Research Applications
Crystal Structure and Host Frameworks
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine has been studied for its potential in the self-assembly of hexagonal open frameworks. These frameworks are stabilized by intermolecular interactions like halogen…halogen trimer synthon and π-stacked units. This compound, along with its derivatives, is unique among trigonal molecules for its ability to retain molecular symmetry in crystal structures. Such properties make it a candidate for crystal engineering and the creation of host frameworks for guest inclusion (Saha et al., 2005).
Luminescent Covalent-Organic Polymers
Research has explored the synthesis of luminescent covalent-organic polymers using derivatives of 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine. These polymers have shown high sensitivity and fast response to nitroaromatic explosives, making them potentially useful materials for detecting explosives and small organic molecules (Xiang & Cao, 2012).
Magnetic and Thermal Properties
The compound and its derivatives have been synthesized for studying their magnetic behaviors and thermal stability. These studies contribute to understanding the compound's potential in various applications, including its role in creating thermally stable materials (Uysal & Koç, 2010).
Application in Chlorination and Oxidation Reactions
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine has been used as a reagent for chlorination and oxidation reactions. Its recyclability makes it an attractive option for these processes, demonstrating its potential in synthetic chemistry (Thorat, Bhong, & Karade, 2013).
Polyamides with Triazine Moieties
The synthesis of aromatic polyamides incorporating phenyl-1,3,5-triazine functional moieties has been explored. These polyamides demonstrate high thermal stability and solubility, making them candidates for high-performance materials (Yu et al., 2012).
Bioactive Compound Synthesis
This compound has been part of the synthesis of bioactive 1,3,5-triazine derivatives, utilized in pharmaceutical, material, and agrochemical industries. The ease of functionalization of the 1,3,5-triazine core facilitates the rapid generation of diverse molecular libraries, contributing to various biological applications (Banerjee, Brown, & Weerapana, 2013).
Electroluminescence in Star-Shaped Compounds
Research on 1,3,5-triazine derivatives has led to the development of star-shaped compounds with applications in electroluminescence, particularly in organic light-emitting devices. The properties of these compounds, like their blue luminescence, are influenced by the nature of the substituents attached to the triazine core (Pang et al., 2002).
properties
IUPAC Name |
2,4,6-tris[4-(bromomethyl)phenyl]-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br3N3/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJQCIAKNZPJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC(=NC(=N2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



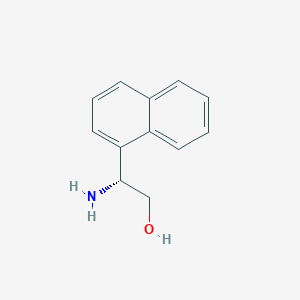

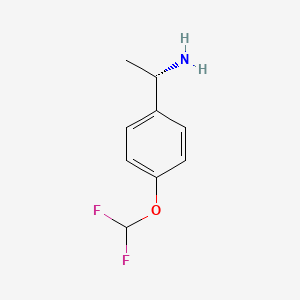
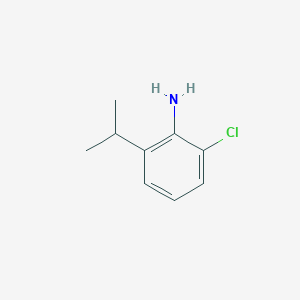
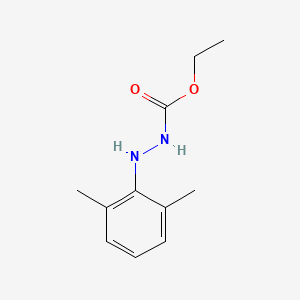
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)
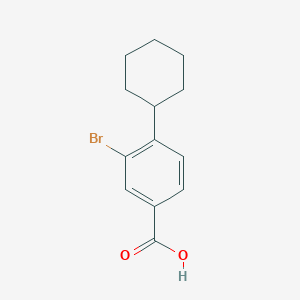
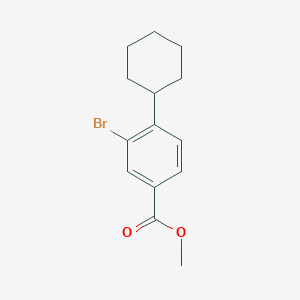
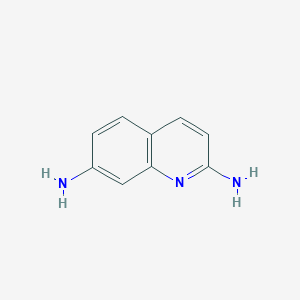
![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl-](/img/structure/B3176785.png)



